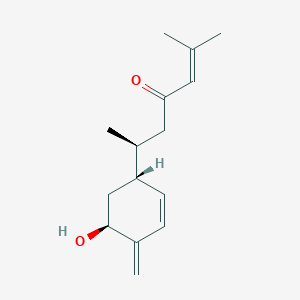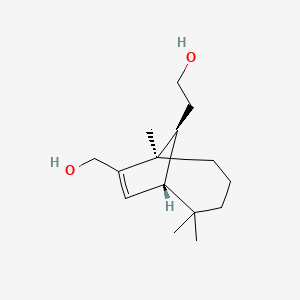
Intermedin B
Descripción general
Descripción
Intermedin B is a natural bisabolane sesquiterpenoid compound isolated from the aerial parts of Schisandra propinqua var. intermedia . It has garnered significant attention due to its potent biological activities, including anti-inflammatory and neuroprotective effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Intermedin B is typically isolated from natural sources rather than synthesized chemically. The isolation process involves chromatographic techniques to separate it from other compounds present in the plant extract . The chemical structure of this compound is elucidated using spectroscopic methods such as 1D and 2D NMR spectroscopy .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. Its extraction is primarily conducted in research settings, focusing on small-scale isolation from Schisandra propinqua var. intermedia .
Análisis De Reacciones Químicas
Types of Reactions: Intermedin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Intermedin B has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying sesquiterpenoid chemistry and developing new synthetic methodologies.
Mecanismo De Acción
Intermedin B exerts its effects through several molecular targets and pathways:
Anti-inflammatory Effects: this compound inhibits the nuclear translocation of nuclear factor-kappa B (NF-κB) p-65 and IκBα, reducing the production of pro-inflammatory cytokines.
Antioxidant Effects: It inhibits the generation of reactive oxygen species, protecting cells from oxidative damage.
Neuroprotective Effects: this compound’s ability to inhibit NF-κB and reduce oxidative stress contributes to its neuroprotective properties, potentially preventing neuronal damage and promoting cell survival.
Comparación Con Compuestos Similares
Intermedin B is part of a group of compounds known as sesquiterpenoids. Similar compounds include:
Intermedin A: Another sesquiterpenoid isolated from Schisandra propinqua var.
Curcuminoids: Compounds derived from Curcuma longa L., known for their anti-inflammatory and antioxidant properties.
Uniqueness of this compound: this compound stands out due to its potent neuroprotective effects and ability to inhibit both NF-κB and reactive oxygen species generation . This dual action makes it a promising candidate for developing treatments for neurodegenerative diseases.
Propiedades
IUPAC Name |
(6S)-6-[(1R,5S)-5-hydroxy-4-methylidenecyclohex-2-en-1-yl]-2-methylhept-2-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10(2)7-14(16)8-12(4)13-6-5-11(3)15(17)9-13/h5-7,12-13,15,17H,3,8-9H2,1-2,4H3/t12-,13+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJSCQFALQJUCS-GUTXKFCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C)C1CC(C(=C)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)C=C(C)C)[C@H]1C[C@@H](C(=C)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




